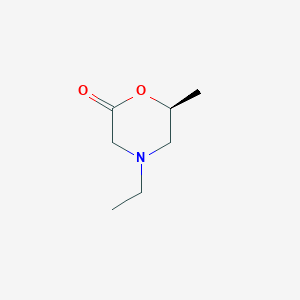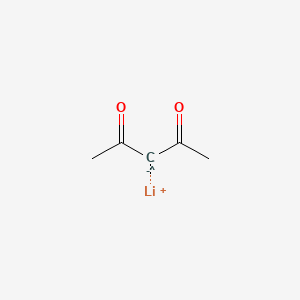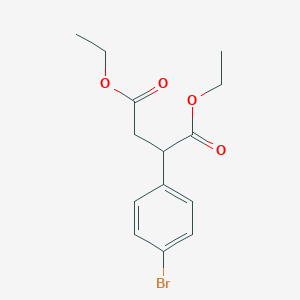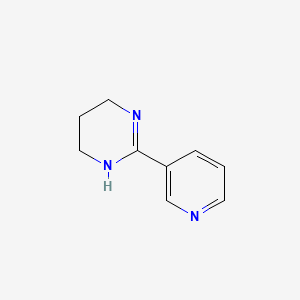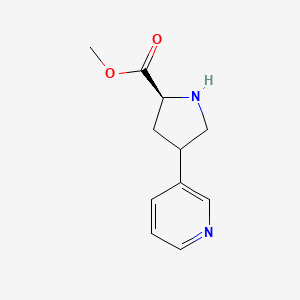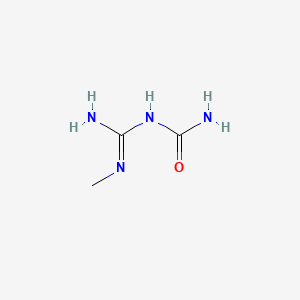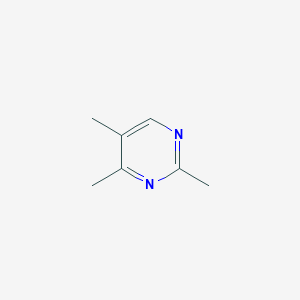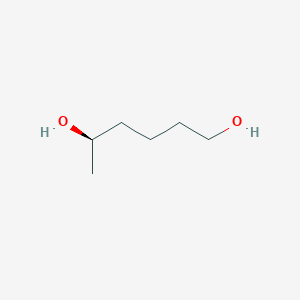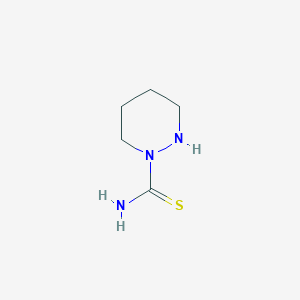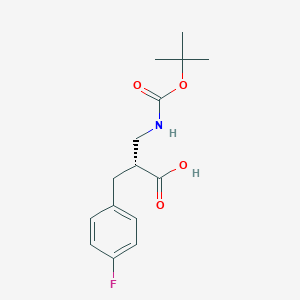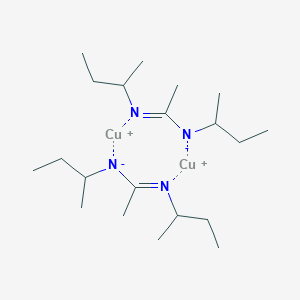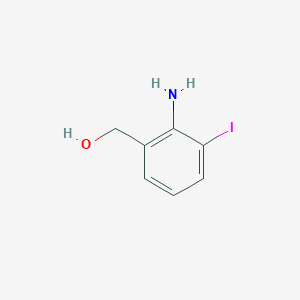
(2-Amino-3-iodophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-3-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-iodophenyl)methanol typically involves the iodination of 2-aminophenylmethanol. One common method is the Sandmeyer reaction, where 2-aminophenylmethanol is diazotized and then treated with potassium iodide to introduce the iodine atom at the 3-position. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-3-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 2-amino-3-iodobenzaldehyde or 2-amino-3-iodobenzoic acid.
Reduction: Formation of 2-amino-3-iodoaniline.
Substitution: Formation of 2-amino-3-azidophenylmethanol or 2-amino-3-thiophenylmethanol.
Wissenschaftliche Forschungsanwendungen
(2-Amino-3-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Amino-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Iodophenyl)methanol: Similar structure but lacks the amino group, which affects its reactivity and applications.
(3-Amino-4-iodophenyl)methanol:
Uniqueness
(2-Amino-3-iodophenyl)methanol is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
53279-84-8 |
|---|---|
Molekularformel |
C7H8INO |
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
(2-amino-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H8INO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 |
InChI-Schlüssel |
NMBWDKXNUICAPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


